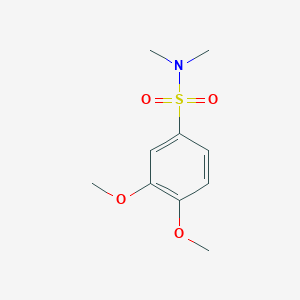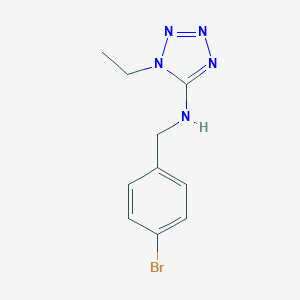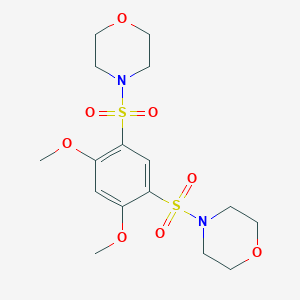![molecular formula C15H13ClO3 B275716 Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
Methyl 2-[(2-chlorobenzyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-chlorobenzyl)oxy]benzoate, also known as MCBBO, is a synthetic compound that has gained significant attention in scientific research. It falls under the category of benzyl ether derivatives and is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs. MCBBO has also been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chlorobenzyl)oxy]benzoate is not fully understood. However, it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is responsible for the production of prostaglandins. Methyl 2-[(2-chlorobenzyl)oxy]benzoate has been shown to inhibit the activity of COX-2, which is induced during inflammatory responses. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain, fever, and inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(2-chlorobenzyl)oxy]benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. Methyl 2-[(2-chlorobenzyl)oxy]benzoate has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are responsible for oxidative stress and inflammation. Additionally, Methyl 2-[(2-chlorobenzyl)oxy]benzoate has been shown to have a protective effect on the liver and kidney in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[(2-chlorobenzyl)oxy]benzoate in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, Methyl 2-[(2-chlorobenzyl)oxy]benzoate has a well-defined chemical structure, which allows for easy characterization and identification. One limitation of using Methyl 2-[(2-chlorobenzyl)oxy]benzoate in lab experiments is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are various future directions for the study of Methyl 2-[(2-chlorobenzyl)oxy]benzoate. One direction is the development of Methyl 2-[(2-chlorobenzyl)oxy]benzoate-based drug delivery systems for the targeted delivery of drugs to specific tissues or organs. Another direction is the study of Methyl 2-[(2-chlorobenzyl)oxy]benzoate in combination with other drugs to enhance their therapeutic effects. Additionally, the study of the mechanism of action of Methyl 2-[(2-chlorobenzyl)oxy]benzoate and its interaction with other molecules can provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of Methyl 2-[(2-chlorobenzyl)oxy]benzoate involves the reaction of 2-chlorobenzyl alcohol with methyl 2-hydroxybenzoate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields Methyl 2-[(2-chlorobenzyl)oxy]benzoate as a white crystalline solid with a high purity level. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of Methyl 2-[(2-chlorobenzyl)oxy]benzoate.
Scientific Research Applications
Methyl 2-[(2-chlorobenzyl)oxy]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties in animal models. Methyl 2-[(2-chlorobenzyl)oxy]benzoate has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. Additionally, Methyl 2-[(2-chlorobenzyl)oxy]benzoate has been used as a building block for the synthesis of various drugs such as anti-tumor agents, anti-viral agents, and anti-bacterial agents.
properties
Product Name |
Methyl 2-[(2-chlorobenzyl)oxy]benzoate |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-7-3-5-9-14(12)19-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3 |
InChI Key |
ZXVAPDOKLJAVNW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)


![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


